molecular formula C13H14FNO4S B2892516 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1428362-54-2

2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2892516
CAS No.: 1428362-54-2
M. Wt: 299.32
InChI Key: VFLLLRQBYWUWTF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems due to its unique structure.

  • Industry: Use in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of furan with a fluorinated benzene sulfonamide under palladium-catalyzed conditions.

  • Nucleophilic Substitution Reaction: The reaction of 2-fluorobenzenesulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine in the presence of a base.

  • Reductive Amination: The reaction of 2-fluorobenzenesulfonyl chloride with furfurylamine followed by reduction.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to improve yield and reduce waste.

Types of Reactions:

  • Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted fluorinated benzenesulfonamides.

Mechanism of Action

The mechanism by which 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the furan ring and benzenesulfonamide group contribute to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-Fluoro-N-(3-(thiophen-3-yl)-3-hydroxypropyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of furan.

  • 2-Fluoro-N-(3-(pyrrol-3-yl)-3-hydroxypropyl)benzenesulfonamide: Similar structure but with a pyrrole ring instead of furan.

Uniqueness: 2-Fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to its combination of a fluorine atom, furan ring, and benzenesulfonamide group. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLLLRQBYWUWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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